molecular formula C11H11N3 B1429001 2-Methyl-5-(pyrazin-2-yl)aniline CAS No. 1344321-00-1

2-Methyl-5-(pyrazin-2-yl)aniline

Cat. No.: B1429001
CAS No.: 1344321-00-1
M. Wt: 185.22 g/mol
InChI Key: GWMUOQKIJMEOMG-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrazin-2-yl)aniline is an organic compound with the molecular formula C11H11N3 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a pyrazinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrazin-2-yl)aniline typically involves the reaction of 2-methyl aniline with pyrazine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methyl aniline is reacted with a pyrazinyl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrazin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and are carried out in an inert solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted aniline derivatives.

Scientific Research Applications

2-Methyl-5-(pyrazin-2-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(pyridin-2-yl)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Methyl-5-(quinolin-2-yl)aniline: Contains a quinoline ring, which can affect its chemical properties and applications.

    2-Methyl-5-(benzimidazol-2-yl)aniline: Features a benzimidazole ring, leading to different biological activities.

Uniqueness

2-Methyl-5-(pyrazin-2-yl)aniline is unique due to the presence of the pyrazinyl group, which can confer specific electronic and steric properties. This uniqueness can enhance its binding affinity to certain molecular targets and make it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methyl-5-pyrazin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMUOQKIJMEOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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